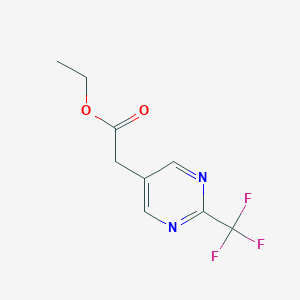

Ethyl 2-(2-(trifluoromethyl)pyrimidin-5-YL)acetate

Description

Ethyl 2-(2-(trifluoromethyl)pyrimidin-5-YL)acetate is a pyrimidine derivative featuring a trifluoromethyl (-CF₃) group at the 2-position and an ethyl acetate moiety (-CH₂COOEt) at the 5-position of the pyrimidine ring. This compound is of interest in medicinal chemistry due to the electron-withdrawing and lipophilicity-enhancing properties of the trifluoromethyl group, which can improve metabolic stability and bioavailability in drug candidates .

Properties

IUPAC Name |

ethyl 2-[2-(trifluoromethyl)pyrimidin-5-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c1-2-16-7(15)3-6-4-13-8(14-5-6)9(10,11)12/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCZCRPQVFRZJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN=C(N=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(trifluoromethyl)pyrimidin-5-yl)acetate typically involves the reaction of ethyl acetoacetate with 2-chloro-5-(trifluoromethyl)pyrimidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl acetoacetate acts as a nucleophile, attacking the electrophilic carbon atom of the pyrimidine ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems and advanced purification techniques can further enhance the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(trifluoromethyl)pyrimidin-5-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrimidine ring to a dihydropyrimidine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols or dihydropyrimidines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different chemical and biological properties .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(2-(trifluoromethyl)pyrimidin-5-YL)acetate has the following chemical characteristics:

- Molecular Formula : C9H9F3N2O2

- Molecular Weight : 234.17 g/mol

- IUPAC Name : Ethyl 2-[2-(trifluoromethyl)pyrimidin-5-yl]acetate

- CAS Number : 1804454-58-7

The trifluoromethyl group is significant for enhancing the compound's lipophilicity and biological activity, making it a valuable scaffold in drug design.

Biological Activities

- Anticancer Properties : this compound has shown potential as a cytotoxic agent against various cancer cell lines. Research indicates that compounds with pyrimidine rings can inhibit specific kinases involved in cancer progression. For instance, studies have demonstrated that similar trifluoromethyl-pyrimidine derivatives exhibit selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties. Compounds containing pyrimidine moieties have been explored for their ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes in microbial metabolism .

- Enzyme Inhibition : this compound may serve as an inhibitor for various enzymes, including branched-chain amino acid transaminases (BCATs). Recent findings indicate that trifluoromethyl-pyrimidinediones can effectively inhibit BCAT1 and BCAT2, suggesting that this compound could have similar effects due to its structural similarities .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(trifluoromethyl)pyrimidin-5-yl)acetate and its derivatives involves interactions with specific molecular targets and pathways. For instance, the compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, making it a potent modulator of biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Key Observations:

Trifluoromethyl vs. Chlorine/Methylthio Groups: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to chlorine or methylthio substituents in analogs like 61727-34-2. This is critical for improving pharmacokinetic profiles in drug design .

Positional Effects :

- Substitutions at the 2-position (e.g., CF₃ in the target vs. SMe in 61727-34-2) influence steric hindrance and electronic effects. The -CF₃ group is strongly electron-withdrawing, which may activate or deactivate adjacent positions for further functionalization .

For example, Ethyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]acetate (16) has an amino linkage, enabling hydrogen-bond donor interactions absent in the target compound .

Biological Activity

Ethyl 2-(2-(trifluoromethyl)pyrimidin-5-YL)acetate is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to a pyrimidine ring, which is known to enhance lipophilicity and modify biological interactions. The molecular formula is with a molecular weight of approximately 232.16 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Pyrimidine derivatives often exhibit their effects through the inhibition of enzymes or modulation of receptor activity, impacting various signaling pathways involved in disease processes.

1. Anticancer Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit anticancer properties. For instance, trifluoromethyl pyrimidine derivatives have shown promising results against various cancer cell lines, including PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells, with IC50 values ranging from 5 μg/ml to 10 μg/ml .

2. Anti-inflammatory Effects

Pyrimidine derivatives have also been reported to possess anti-inflammatory properties. In vitro assays demonstrated that certain analogs inhibited cyclooxygenase-2 (COX-2) activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound may similarly modulate inflammatory pathways.

3. Antifungal Activity

Some studies have highlighted the antifungal potential of trifluoromethyl pyrimidine derivatives. For example, specific compounds demonstrated significant inhibition rates against fungal pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, indicating that this compound could be effective in treating fungal infections .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyrimidine ring significantly influence the biological activity of these compounds. The presence of the trifluoromethyl group enhances potency and selectivity against specific targets. For instance, variations in substituents on the pyrimidine ring can lead to substantial changes in anticancer activity and selectivity profiles .

Case Studies

Several case studies have investigated the biological effects of related compounds:

- Study on Anticancer Activity : A series of trifluoromethyl pyrimidines were synthesized and tested for their ability to inhibit cell proliferation in cancer cell lines. The most potent analogs showed IC50 values as low as 0.126 μM against MDA-MB-231 cells, indicating a strong potential for further development .

- Anti-inflammatory Assays : In vivo models demonstrated that certain pyrimidine derivatives could reduce inflammation markers significantly compared to control groups, suggesting their therapeutic potential in inflammatory diseases .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.